1-(1,3-Benzothiazol-2-yl)propan-2-ol
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Overview
Description
“1-(1,3-Benzothiazol-2-yl)propan-2-ol” is a chemical compound with the molecular formula C10H11NOS. It has a molecular weight of 193.27 . The compound is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “1-(1,3-Benzothiazol-2-yl)propan-2-ol” is 1S/C10H11NOS/c1-10(2,12)9-11-7-5-3-4-6-8(7)13-9/h3-6,12H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“1-(1,3-Benzothiazol-2-yl)propan-2-ol” is a powder at room temperature . It has a melting point of 93-95°C .Scientific Research Applications
Chemoenzymatic Synthesis
1-(1,3-Benzothiazol-2-yl)propan-2-ol has been studied for its application in chemoenzymatic synthesis. Borowiecki, Fabisiak, and Ochal (2013) investigated the lipase-catalyzed kinetic resolution of this compound, demonstrating its potential in creating enantiomers with antifungal activity through transesterification and hydrolysis processes (Borowiecki, Fabisiak, & Ochal, 2013).
Ligand in Aluminum Complexes
Another significant application of 1-(1,3-Benzothiazol-2-yl)propan-2-ol is its use as a multifunctional ligand in aluminum complexes. Research by Basiak et al. (2015) explored its potential in this domain, revealing that the compound can form bonds with aluminum atoms in certain configurations, leading to the synthesis of various complexes with potential applications in polymerization (Basiak, Ochal, Justyniak, & Ziemkowska, 2015).
Antifungal Compound Synthesis
The synthesis of compounds with potential antifungal properties is another area of research. Zambrano-Huerta et al. (2019) synthesized a series of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives from 1-(1,3-Benzothiazol-2-yl)propan-2-ol, which showed high activity against Candida spp., indicating its relevance in developing new antifungal agents (Zambrano-Huerta et al., 2019).
Synthesis of Derivatives
Research also focuses on the synthesis of various derivatives of 1-(1,3-Benzothiazol-2-yl)propan-2-ol for potential applications. For instance, Aleksandrov et al. (2021) worked on synthesizing and studying the reactivity of 2-(furan-2-yl)benzo[1,2-d:4,3-d′]bis[1,3]thiazole, a derivative with potential for electrophilic substitution reactions (Aleksandrov, Elchaninov, Tishina, Tarakanova, & Shmanovsky, 2021).
Safety And Hazards
properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c1-7(12)6-10-11-8-4-2-3-5-9(8)13-10/h2-5,7,12H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXMLFYNJMFUPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NC2=CC=CC=C2S1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzothiazol-2-yl)propan-2-ol |
Citations
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